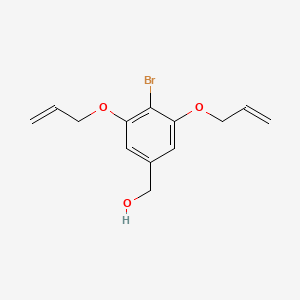![molecular formula C18H19Cl2N3O B8435763 1-tert-butyl-3-[[5-chloro-3-(chloromethyl)-2-pyridyl]methyl]-3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B8435763.png)
1-tert-butyl-3-[[5-chloro-3-(chloromethyl)-2-pyridyl]methyl]-3H-pyrrolo[2,3-b]pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-tert-butyl-3-[[5-chloro-3-(chloromethyl)-2-pyridyl]methyl]-3H-pyrrolo[2,3-b]pyridin-2-one is a complex organic compound that belongs to the class of pyrrolopyridines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-3-[[5-chloro-3-(chloromethyl)-2-pyridyl]methyl]-3H-pyrrolo[2,3-b]pyridin-2-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
1-tert-butyl-3-[[5-chloro-3-(chloromethyl)-2-pyridyl]methyl]-3H-pyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like amines or ethers.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-tert-butyl-3-[[5-chloro-3-(chloromethyl)-2-pyridyl]methyl]-3H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(tert-Butyl)-3-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: Lacks the chloromethyl and chloro groups.
1-(tert-Butyl)-3-((3-(chloromethyl)pyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: Lacks the 5-chloro group.
Uniqueness
1-tert-butyl-3-[[5-chloro-3-(chloromethyl)-2-pyridyl]methyl]-3H-pyrrolo[2,3-b]pyridin-2-one is unique due to the presence of both chloromethyl and chloro groups, which may enhance its reactivity and biological activity compared to similar compounds.
特性
分子式 |
C18H19Cl2N3O |
|---|---|
分子量 |
364.3 g/mol |
IUPAC名 |
1-tert-butyl-3-[[5-chloro-3-(chloromethyl)pyridin-2-yl]methyl]-3H-pyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C18H19Cl2N3O/c1-18(2,3)23-16-13(5-4-6-21-16)14(17(23)24)8-15-11(9-19)7-12(20)10-22-15/h4-7,10,14H,8-9H2,1-3H3 |
InChIキー |
FTSHSJVGEQJSDN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C(=O)C(C2=C1N=CC=C2)CC3=C(C=C(C=N3)Cl)CCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Tert-butoxycarbonyl)amino]-3-iodo-2-methoxypyridine](/img/structure/B8435698.png)






![7-Butyl-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B8435767.png)


![6-Chloro-2,7-dimethyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B8435794.png)
